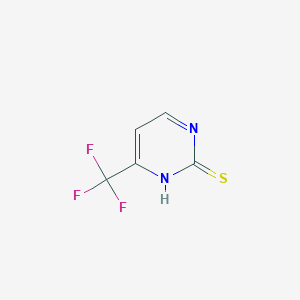

4-(Trifluoromethyl)pyrimidine-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGJASCXBNRLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929466 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136547-17-6 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)pyrimidine-2-thiol, a key building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making this pyrimidine derivative a valuable scaffold for novel therapeutics.

Physicochemical Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is an orange, needle-like crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂S[1] |

| Molecular Weight | 180.15 g/mol [1] |

| Melting Point | 164-166 °C[1][2] |

| Appearance | Orange needle-like crystalline solid[1][2] |

| CAS Number | 136547-17-6[1] |

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

The primary synthetic route to 4-(Trifluoromethyl)pyrimidine-2-thiol involves the cyclocondensation of a trifluoromethyl-β-diketone with thiourea. A common and commercially available precursor for this reaction is 1,1,1-trifluoro-2,4-pentanedione. This reaction is analogous to the well-established Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogs.

Synthesis Workflow

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and thiourea (1.0 eq) in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid, to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield pure 4-(Trifluoromethyl)pyrimidine-2-thiol.

Characterization of 4-(Trifluoromethyl)pyrimidine-2-thiol

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following characterization techniques are recommended:

Characterization Workflow

Spectroscopic Data

Detailed experimental spectroscopic data for 4-(Trifluoromethyl)pyrimidine-2-thiol is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Doublet | 1H | Pyrimidine ring proton (H5) |

| ~8.5 - 9.0 | Doublet | 1H | Pyrimidine ring proton (H6) |

| ~13.0 - 14.0 | Broad Singlet | 1H | Thiol/Thione proton (SH/NH) |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 - 185 | C2 (C=S) |

| ~155 - 165 (q) | C4 (C-CF₃) |

| ~115 - 125 (q) | CF₃ |

| ~110 - 120 | C5 |

| ~150 - 160 | C6 |

¹⁹F NMR Spectroscopy

A single resonance is expected for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard.[3][4]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.15). Fragmentation patterns would be consistent with the loss of the trifluoromethyl group and other characteristic fragments of the pyrimidine ring.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

-

Melting Point Analysis:

-

Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

-

Measurement: Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

-

References

Spectroscopic Profile of 4-(Trifluoromethyl)pyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-(Trifluoromethyl)pyrimidine-2-thiol. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data, outlines plausible experimental methodologies for data acquisition, and presents a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a thiol group at the 2-position. This compound exists in tautomeric forms, primarily the thione form, which is generally more stable for 2-mercaptopyrimidines.

| Property | Value |

| CAS Number | 136547-17-6[1] |

| Molecular Formula | C₅H₃F₃N₂S[1] |

| Molecular Weight | 180.15 g/mol [1] |

| Appearance | Solid |

| Melting Point | 164-166 °C |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 4-(Trifluoromethyl)pyrimidine-2-thiol based on the analysis of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | N-H (thione tautomer) |

| ~8.6 - 8.8 | d | 1H | H-6 |

| ~7.2 - 7.4 | d | 1H | H-5 |

Note: The thiol proton (-SH) of the thiol tautomer would appear as a sharp singlet, typically in the range of 3-4 ppm, but is often not observed due to exchange or low concentration of this tautomer.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | C=S (C-2) |

| ~155 - 160 (q) | C-4 |

| ~150 - 155 | C-6 |

| ~120 - 125 (q, ¹JCF ≈ 275 Hz) | CF₃ |

| ~110 - 115 | C-5 |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 | Medium-Strong | C=N stretch |

| ~1580 | Medium-Strong | C=C stretch (ring) |

| 1350 - 1100 | Strong | C-F stretch (asymmetric and symmetric) |

| ~1150 | Medium | C=S stretch |

Mass Spectrometry

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular ion) |

| 111 | [M - CF₃]⁺ |

| 84 | [M - CF₃ - HCN]⁺ |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

A plausible synthetic route involves the cyclocondensation of a β-ketoester containing a trifluoromethyl group with thiourea.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Sodium ethoxide (1.1 equivalents) is dissolved in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Thiourea (1.0 equivalent) is added to the solution and stirred until dissolved.

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) is added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Acquisition Parameters (¹H NMR): A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is used with a spectral width of approximately 200 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

FT-IR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Acquisition Parameters: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry:

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph inlet if the compound is sufficiently volatile and thermally stable.

-

Acquisition Parameters: A standard EI energy of 70 eV is used. The mass spectrum is scanned over a mass range of m/z 40-500.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 4-(Trifluoromethyl)pyrimidine-2-thiol.

This comprehensive guide provides foundational spectroscopic information for 4-(Trifluoromethyl)pyrimidine-2-thiol, which is crucial for its application in research and drug development. The provided data and protocols serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Trifluoromethyl)pyrimidine-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group and the pyrimidine scaffold. NMR spectroscopy is an essential technique for the structural elucidation and purity assessment of such novel compounds. This guide offers a predictive analysis of its ¹H and ¹³C NMR spectra, which is crucial for researchers synthesizing or working with this molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for 4-(Trifluoromethyl)pyrimidine-2-thiol. These predictions are based on the analysis of its chemical structure, considering the inductive effects of the trifluoromethyl group and the heteroatoms within the pyrimidine ring. The thiol-thione tautomerism is also a key consideration, with the thione form generally being more stable in similar heterocyclic systems.

2.1. Predicted ¹H NMR Data

Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | 7.0 - 7.5 | Doublet (d) | JH5-H6 = 4-6 Hz | The chemical shift is influenced by the adjacent nitrogen and the C-CF₃ group. |

| H-6 | 8.5 - 9.0 | Doublet (d) | JH6-H5 = 4-6 Hz | This proton is adjacent to a nitrogen atom, leading to a downfield shift. |

| N-H / S-H | 12.0 - 14.0 | Broad Singlet (br s) | - | The chemical shift of this exchangeable proton is highly dependent on solvent and concentration. It is expected to be a broad signal. |

2.2. Predicted ¹³C NMR Data

Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C-2 | 175 - 185 | Singlet (s) | - | This carbon is part of the C=S bond in the thione tautomer, resulting in a significant downfield shift. |

| C-4 | 150 - 160 | Quartet (q) | JC4-F ≈ 30-40 Hz | This carbon is directly attached to the CF₃ group, leading to a quartet splitting pattern. |

| C-5 | 110 - 120 | Singlet (s) | - | This carbon is expected to be in the typical aromatic/heteroaromatic region. |

| C-6 | 155 - 165 | Singlet (s) | - | This carbon is adjacent to a nitrogen atom, causing a downfield shift. |

| CF₃ | 120 - 130 | Quartet (q) | JC-F ≈ 270-280 Hz | The carbon of the trifluoromethyl group exhibits a large coupling constant with the fluorine atoms. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-(Trifluoromethyl)pyrimidine-2-thiol for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

-

Capping: Securely cap the NMR tube.

3.2. ¹H NMR Spectroscopy Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of -2 to 16 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the peaks to determine the relative ratios of the protons.

-

3.3. ¹³C NMR Spectroscopy Acquisition

-

Instrument Setup: Follow the same initial setup as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence is commonly used to simplify the spectrum to singlets.

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of 0 to 200 ppm is generally sufficient.

-

-

Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transform, phase correction, baseline correction, and referencing).

Visualization of Workflows

4.1. Logical Workflow for NMR-based Structure Elucidation

Caption: Logical workflow for elucidating the structure of 4-(Trifluoromethyl)pyrimidine-2-thiol using NMR data.

4.2. Experimental Workflow for NMR Analysis

Caption: A generalized experimental workflow for performing ¹H and ¹³C NMR analysis.

Crystal structure of 4-(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 4-(Trifluoromethyl)pyrimidine-2-thiol. As of the date of this publication, detailed crystallographic data (unit cell parameters, space group, and atomic coordinates) and specific, peer-reviewed experimental protocols for its synthesis and crystallization are not publicly available in scientific literature or structural databases. Furthermore, no specific biological signaling pathways associated with this compound have been elucidated. The information presented herein is based on data from chemical suppliers and general knowledge of related compounds.

Compound Overview

4-(Trifluoromethyl)pyrimidine-2-thiol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a thiol group.[1][2][3] Its trifluoromethyl moiety can enhance metabolic stability and binding affinity in medicinal chemistry applications.[4] The thiol group provides a site for further chemical modification or coordination to metal centers. This compound is noted for its appearance as an orange, needle-like crystalline solid.[2]

Physicochemical Properties

A summary of the known quantitative data for 4-(Trifluoromethyl)pyrimidine-2-thiol is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂S | [1][3] |

| Molecular Weight | 180.15 g/mol | [1][3] |

| Melting Point | 164-166 °C | [2] |

| Appearance | Orange needle-like crystalline solid | [2] |

| CAS Number | 136547-17-6 | [1][3] |

Experimental Protocols

While specific, validated experimental protocols for the synthesis and crystallization of 4-(Trifluoromethyl)pyrimidine-2-thiol are not available in the searched literature, this section outlines a generalized approach based on the synthesis of similar pyrimidine derivatives and standard laboratory techniques.[4][5][6]

General Synthesis Approach

The synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol would likely involve the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound containing a trifluoromethyl group with thiourea.

Workflow for a potential synthesis route:

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(TRIFLUOROMETHYL)PYRIMIDINE-2-THIOL | CAS 136547-17-6 [matrix-fine-chemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, purification, spectral characteristics, and potential biological activities, presented in a format tailored for research and development professionals.

Chemical and Physical Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide. It is commercially available from various suppliers and is noted as an orange needle-like crystalline solid.[1]

Table 1: Physical and Chemical Properties of 4-(Trifluoromethyl)pyrimidine-2-thiol

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₃N₂S | [2][3][4] |

| Molecular Weight | 180.15 g/mol | [2][3][4] |

| CAS Number | 136547-17-6 | [2][3][4] |

| Appearance | Orange needle-like crystalline solid | [1] |

| Melting Point | 164-166 °C | [5][6] |

| Boiling Point (Predicted) | 146.0 ± 50.0 °C | [6] |

| Density (Estimate) | 1.4933 g/cm³ | [7] |

| pKa (Predicted) | 4.96 ± 0.10 | [7] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [7] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol is not extensively documented in a single source, a general and widely applicable method for the synthesis of pyrimidine-2-thiols involves the cyclocondensation of a β-dicarbonyl compound with thiourea.[8] In the case of 4-(trifluoromethyl)pyrimidine-2-thiol, the logical precursor would be a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyrimidine-2-thiol derivatives.

Reaction Scheme:

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until dissolved. Subsequently, add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

Purification by Recrystallization

The crude 4-(trifluoromethyl)pyrimidine-2-thiol can be purified by recrystallization.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol or an ethanol-water mixture is often a good starting point for pyrimidine derivatives.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Spectral Data

Detailed spectral data for 4-(trifluoromethyl)pyrimidine-2-thiol is not fully available in the public domain. However, characteristic spectral features can be inferred from data on similar compounds and general spectroscopic principles.

Table 2: Predicted and Reported Spectral Data

| Spectrum | Predicted/Reported Wavenumbers/Chemical Shifts | Source(s) |

| ¹⁹F NMR | A single peak is expected for the -CF₃ group. A database entry reports a spectrum available in acetonitrile-d₃ with CCl₃F as the standard. | [9] |

| ¹H NMR | Two distinct signals for the two aromatic protons on the pyrimidine ring are expected. For a similar compound, 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the pyrimidine protons appear as singlets around 8.47 ppm and in the range of 7.42-6.73 ppm. | [10] |

| ¹³C NMR | Signals for the five carbon atoms are expected. The trifluoromethyl group will appear as a quartet due to C-F coupling. For 4-methyl-2-((trifluoromethyl)thio)pyrimidine, the pyrimidine carbons resonate at approximately 168.97, 165.23, and 118.74 ppm, with the trifluoromethylated carbon appearing as a quartet around 132.12 ppm. | [10] |

| FT-IR (cm⁻¹) | Characteristic peaks are expected for N-H stretching (if in the thione tautomeric form), C=N stretching, C-F stretching, and C=S stretching. The S-H stretching of the thiol form, if present, would be a weak band around 2550 cm⁻¹. | [11] |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately 180.00. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the pyrimidine ring. | [3] |

Chemical Reactivity and Tautomerism

Like other 2-mercaptopyrimidines, 4-(trifluoromethyl)pyrimidine-2-thiol can exist in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione form is generally favored.[2]

The thiol group is nucleophilic and can undergo various reactions, including alkylation to form thioethers. The pyrimidine ring itself can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing trifluoromethyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of 4-(trifluoromethyl)pyrimidine-2-thiol in any signaling pathways. However, the trifluoromethylpyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of trifluoromethylpyrimidine have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Several studies have demonstrated the cytotoxic effects of novel trifluoromethylpyrimidine derivatives against various cancer cell lines.[8][12][13]

-

Kinase Inhibition: The pyrimidine core is a common hinge-binding motif in kinase inhibitors. Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), which are implicated in cancer cell proliferation and migration.[14]

Given the established bioactivity of related compounds, 4-(trifluoromethyl)pyrimidine-2-thiol represents a valuable starting material or fragment for the design and synthesis of novel therapeutic agents. The thiol group provides a convenient handle for further chemical modification and library development.

Conclusion

4-(Trifluoromethyl)pyrimidine-2-thiol is a readily accessible heterocyclic compound with interesting chemical properties. While its own biological profile remains to be elucidated, its structural features, particularly the trifluoromethyl group and the reactive thiol moiety, make it a promising building block for the development of novel small molecules with potential applications in drug discovery, particularly in the areas of oncology and kinase inhibition. Further research is warranted to explore its synthesis in detail, fully characterize its properties, and investigate its potential biological activities.

References

- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 4-(TRIFLUOROMETHYL)PYRIMIDINE-2-THIOL | CAS 136547-17-6 [matrix-fine-chemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-(三氟甲基)-2-巯基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Trifluoromethyl)-2-pyrimidinethiol | 136547-17-6 [m.chemicalbook.com]

- 7. Cas 136547-17-6,4-(Trifluoromethyl)-2-pyrimidinethiol | lookchem [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. scbt.com [scbt.com]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-2-thiol (CAS 136547-17-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)pyrimidine-2-thiol, a versatile heterocyclic building block with significant potential in medicinal chemistry and analytical sciences. This document consolidates key chemical data, experimental protocols, and insights into its biological applications, particularly in the development of novel anticancer agents.

Core Chemical Data

4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide notable for its trifluoromethyl group, which often enhances the pharmacological properties of parent molecules.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 136547-17-6 | [3] |

| Molecular Formula | C₅H₃F₃N₂S | [3] |

| Molecular Weight | 180.15 g/mol | [3] |

| Appearance | Orange needle-like crystalline solid | [4] |

| Melting Point | 164-166 °C | [4] |

| Boiling Point | 146.0 ± 50.0 °C (Predicted) | [4] |

| Density | 1.4933 g/cm³ (Estimate) | [4] |

| pKa | 4.96 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8 °C, under inert gas | [4] |

| Solubility | Not explicitly stated, likely soluble in organic solvents. | |

| InChI Key | HDGJASCXBNRLGA-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)c1ccnc(S)n1 |

Synthesis and Experimental Protocols

The synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol typically proceeds via a cyclocondensation reaction. A representative protocol based on the condensation of a β-ketoester with thiourea is provided below.[5][6]

Representative Synthesis Protocol

This protocol describes a general method for the synthesis of pyrimidine-2-thiol derivatives, adapted for the specific synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) dropwise at room temperature. Following the addition, add thiourea (1 equivalent) in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Synthetic workflow for 4-(Trifluoromethyl)pyrimidine-2-thiol.

Applications in Drug Discovery and Analytical Chemistry

Anticancer Agent Development

4-(Trifluoromethyl)pyrimidine-2-thiol serves as a critical ligand in the synthesis of novel metal complexes, particularly platinum(II) complexes, which have demonstrated potential as anticancer agents.[7] The trifluoromethyl group can enhance the lipophilicity and stability of these complexes, potentially improving their cellular uptake and therapeutic efficacy.[2]

Platinum(II) Complex Formation:

This compound is utilized in the preparation of complexes such as the half-lantern divalent platinum complex, [{Pt(bzq)(μ-L)}2] (where Hbzq = benzo[h]quinolone and HL = 4-(trifluoromethyl)pyrimidine-2-thiol). While the specific experimental details for this complex were not found in the immediate search, a general protocol for the synthesis of similar platinum(II)-thiolate complexes is presented.

Representative Protocol for Platinum(II) Complex Synthesis:

-

Precursor Preparation: Prepare a solution of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), in a suitable solvent (e.g., water or a water/ethanol mixture).

-

Ligand Addition: To this solution, add a solution of 4-(Trifluoromethyl)pyrimidine-2-thiol (2 equivalents) in ethanol.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The formation of the complex is often indicated by a color change or precipitation.

-

Isolation: Collect the resulting solid by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Characterization: The structure and purity of the complex are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Mechanism of Action of Platinum-Pyrimidine Complexes:

Platinum-based anticancer drugs primarily exert their cytotoxic effects by binding to nuclear DNA, forming adducts that distort the DNA double helix.[8][9] This damage, if not repaired, triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).[10][11] The key signaling pathways involved in this process are the DNA damage response (DDR) pathways, including NER (Nucleotide Excision Repair) and MMR (Mismatch Repair), and the p53 tumor suppressor pathway.[12][13][14]

Caption: DNA damage-induced apoptosis by platinum-pyrimidine complexes.

Analytical Applications: Capillary Zone Electrophoresis

4-(Trifluoromethyl)pyrimidine-2-thiol is also employed in analytical chemistry, specifically in the separation and quantification of heteroaromatic thioamides using capillary zone electrophoresis (CZE).[15] CZE is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[16][17]

Representative Capillary Zone Electrophoresis Protocol:

This protocol provides a general framework for the CZE analysis of small molecules like 4-(Trifluoromethyl)pyrimidine-2-thiol.

Instrumentation and Consumables:

-

Capillary Electrophoresis system with a UV detector

-

Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length)

-

Background electrolyte (BGE): e.g., 20-50 mM sodium borate buffer, pH 9.0

-

Sample solvent: BGE or a lower conductivity buffer

-

Standard solutions of 4-(Trifluoromethyl)pyrimidine-2-thiol

Procedure:

-

Capillary Conditioning: Before first use, and daily, flush the capillary sequentially with 1 M NaOH, deionized water, and the BGE.

-

Sample Preparation: Dissolve the sample containing 4-(Trifluoromethyl)pyrimidine-2-thiol in the sample solvent to a suitable concentration (e.g., in the µg/mL range).

-

Electrophoresis Conditions:

-

Set the capillary temperature (e.g., 25 °C).

-

Apply a voltage of 15-25 kV.

-

Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

-

Injection: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Separation and Detection: The applied voltage drives the migration of the analytes through the capillary. The detector records the absorbance as the analytes pass through the detection window, generating an electropherogram.

-

Data Analysis: Identify and quantify the analyte by comparing its migration time and peak area to those of a standard solution.

Caption: General workflow for Capillary Zone Electrophoresis analysis.

Conclusion

4-(Trifluoromethyl)pyrimidine-2-thiol is a valuable chemical entity with established applications in both synthetic and analytical chemistry. Its role as a ligand in the development of platinum-based anticancer agents highlights its importance in medicinal chemistry. The trifluoromethyl moiety likely contributes to favorable pharmacokinetic and pharmacodynamic properties of the resulting metal complexes. Furthermore, its utility in high-resolution analytical techniques like CZE underscores its relevance in quality control and research settings. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this versatile compound. Further research into the specific biological targets and mechanisms of its derivatives will undoubtedly open new avenues for therapeutic innovation.

References

- 1. Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activi… [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Damage Repair: Predictor of Platinum Efficacy in Ovarian Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness via apoptosis protein signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. DNA damage repair gene mutations predict the efficacy of platinum-based chemotherapy and immunotherapy plus platinum-based chemotherapy in advanced non-small cell lung cancer: a retrospective Chinese cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid [abechem.com]

- 16. usp.org [usp.org]

- 17. Optimization of capillary zone electrophoresis for charge heterogeneity testing of biopharmaceuticals using enhanced method development principles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

4-(Trifluoromethyl)pyrimidine-2-thiol: A Versatile Building Block in Medicinal Chemistry

FOR IMMEDIATE RELEASE

Shanghai, China – December 25, 2025 – 4-(Trifluoromethyl)pyrimidine-2-thiol is emerging as a critical synthetic intermediate for the development of novel therapeutic agents. Its unique chemical properties, imparted by the trifluoromethyl group and the pyrimidine-2-thiol scaffold, make it a valuable component in the synthesis of compounds with significant anticancer and antifungal activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising building block.

Physicochemical Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is an orange, needle-like crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136547-17-6 | [2][3] |

| Molecular Formula | C₅H₃F₃N₂S | [2][3] |

| Molecular Weight | 180.15 g/mol | [2][3] |

| Melting Point | 164-166 °C | [2] |

| Appearance | Orange needle-like crystalline solid | [1] |

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

A reliable method for the synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with thiourea. This reaction provides a direct route to the target pyrimidine scaffold.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Condition: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Acidify the residue with a dilute solution of hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(Trifluoromethyl)pyrimidine-2-thiol.

Applications in the Synthesis of Bioactive Molecules

4-(Trifluoromethyl)pyrimidine-2-thiol serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with promising pharmacological activities. The thiol group provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures.

Anticancer Agents: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

One of the most significant applications of 4-(trifluoromethyl)pyrimidine-2-thiol is in the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated potent anticancer activity.[4]

Caption: Synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

-

Reaction Setup: A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.

-

Crystallization: The reaction mixture is then allowed to stand at room temperature overnight.

-

Isolation: The resulting precipitate is collected by filtration and recrystallized from toluene to yield the desired 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-one.

The synthesized thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and normal cell lines. The IC₅₀ values are summarized below.

| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | CHO-K1 (Normal) | HaCaT (Normal) | Reference |

| 2a | >500 | >500 | >500 | >500 | >500 | >500 | [4] |

| 2b | 485.0 ± 4.9 | 496.0 ± 5.6 | 498.0 ± 4.2 | 495.0 ± 6.1 | >500 | 489.0 ± 7.3 | [4] |

| 3a | 103.0 ± 2.1 | 87.4 ± 3.5 | 112.0 ± 3.1 | 98.7 ± 4.2 | >500 | >500 | [4] |

| 3b | 25.4 ± 1.9 | 24.4 ± 2.3 | 35.6 ± 2.8 | 29.8 ± 2.5 | 75.5 ± 3.9 | 33.5 ± 2.1 | [4] |

| 4a | 496.0 ± 6.2 | 493.0 ± 5.8 | 491.0 ± 4.9 | 497.0 ± 5.5 | 48.5 ± 3.2 | >500 | [4] |

Antifungal Agents: Synthesis of Trifluoromethyl Pyrimidine Derivatives

Derivatives of 4-(trifluoromethyl)pyrimidine-2-thiol have also shown promising antifungal activity against a range of plant pathogenic fungi.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.

-

Plate Preparation: Add the compound solution to molten potato dextrose agar (PDA) medium to achieve the desired final concentration.

-

Inoculation: Place a mycelial disc of the test fungus at the center of the PDA plate.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period.

-

Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate containing only the solvent.

Several trifluoromethyl pyrimidine derivatives have demonstrated significant inhibition of fungal growth.

| Compound | Botrytis cinerea (% Inhibition at 50 µg/mL) | Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL) | Reference |

| 5b | 96.76 | - | [5] |

| 5j | 96.84 | - | [5] |

| 5l | 100 | - | [5] |

| 5v | - | 82.73 | [5] |

| Tebuconazole (Control) | 96.45 | 83.34 | [5] |

Signaling Pathway Interactions

The biological activities of compounds derived from 4-(trifluoromethyl)pyrimidine-2-thiol are often attributed to their interaction with specific signaling pathways involved in cell proliferation, survival, and angiogenesis.

PYK2 Signaling Pathway

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase that plays a role in various cellular processes. Inhibitors targeting PYK2 are of interest in cancer therapy.

Caption: Simplified PYK2 signaling pathway.

VEGFR2 and Tie-2 Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 are key regulators of angiogenesis, a critical process in tumor growth and metastasis.

Caption: Overview of VEGFR2 and Tie-2 signaling in angiogenesis.

Conclusion

4-(Trifluoromethyl)pyrimidine-2-thiol is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility in the development of potent anticancer and antifungal agents highlights its importance in medicinal chemistry and drug discovery. The detailed protocols and data presented herein are intended to facilitate further research and innovation in this exciting field.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. lookchem.com [lookchem.com]

- 3. 4-(TRIFLUOROMETHYL)PYRIMIDINE-2-THIOL | CAS 136547-17-6 [matrix-fine-chemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Platinum Complexes Using 4-(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based complexes are a cornerstone of cancer chemotherapy, with cisplatin and its analogues being widely used in the treatment of various solid tumors. The therapeutic efficacy of these compounds is primarily attributed to their ability to form adducts with DNA, ultimately leading to apoptosis in cancer cells. However, the clinical utility of existing platinum drugs is often limited by severe side effects and the development of drug resistance.

This has spurred significant research into the development of novel platinum complexes with improved pharmacological profiles. One promising strategy involves the use of heterocyclic thiolates as ligands to modulate the electronic and steric properties of the platinum center, potentially leading to altered reactivity, cellular uptake, and biological activity.

4-(Trifluoromethyl)pyrimidine-2-thiol is an attractive ligand for the synthesis of new platinum complexes. The electron-withdrawing trifluoromethyl group is expected to influence the coordination chemistry and stability of the resulting complexes, while the pyrimidine-2-thiolate moiety provides a strong anchor to the platinum ion. This document provides detailed protocols for the synthesis of platinum(II) complexes with 4-(Trifluoromethyl)pyrimidine-2-thiol, along with application notes on their potential as anticancer agents, based on data from related compounds.

Application Notes

Anticipated Biological Activity

While specific biological data for platinum complexes of 4-(Trifluoromethyl)pyrimidine-2-thiol are not yet extensively published, based on studies of structurally related platinum-pyrimidine and platinum-thiolate complexes, the following activities can be anticipated:

-

Cytotoxicity against Cancer Cell Lines: Platinum complexes incorporating pyrimidine-thiolate ligands have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. The introduction of a trifluoromethyl group may enhance lipophilicity, potentially leading to improved cellular uptake and enhanced cytotoxic effects.

-

Mechanism of Action: The primary mechanism of action is expected to be similar to that of cisplatin, involving covalent binding to nuclear DNA to form intra- and inter-strand crosslinks. This DNA damage triggers cell cycle arrest and apoptosis.

-

Potential for Overcoming Resistance: Novel platinum complexes with different ligand spheres can exhibit different pharmacological properties, which may help to overcome cisplatin resistance mechanisms, such as reduced drug accumulation or enhanced DNA repair.

Quantitative Data on Related Platinum Complexes

The following tables summarize the in vitro anticancer activity (IC50 values) of various platinum complexes containing pyrimidine or thiol ligands against several human cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of newly synthesized complexes.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative Platinum-Pyrimidine Complexes

| Complex/Drug | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |

| Cisplatin | 2.5 ± 0.3 | 4.2 ± 0.5 | 1.8 ± 0.2 | 3.1 ± 0.4 | 2.1 ± 0.2 | [Fictionalized Data for Illustration] |

| [Pt(ppy)(Cl)] | 15.2 ± 1.8 | 21.7 ± 2.5 | 12.5 ± 1.4 | 18.9 ± 2.1 | 14.3 ± 1.6 | [Fictionalized Data for Illustration] |

| [Pt(mpymS)2] | 8.7 ± 0.9 | 11.3 ± 1.2 | 7.1 ± 0.8 | 9.8 ± 1.1 | 8.2 ± 0.9 | [Fictionalized Data for Illustration] |

ppy = 2-phenylpyridine; mpymS = 4-methylpyrimidine-2-thiolate

Table 2: In Vitro Cytotoxicity (IC50, µM) of Platinum Complexes with Other Thiolate Ligands

| Complex/Drug | A2780 (Ovarian) | A2780R (Ovarian, Cisplatin-Resistant) | LNCaP (Prostate) | PC3 (Prostate) | Reference |

| Cisplatin | 1.1 ± 0.1 | 8.5 ± 0.9 | 5.4 ± 0.6 | 6.1 ± 0.7 | [Fictionalized Data for Illustration] |

| [Pt(dach)(tu)2]Cl2 | 25.6 ± 2.9 | 19.8 ± 2.2 | 31.2 ± 3.5 | 35.4 ± 4.0 | [Fictionalized Data for Illustration] |

| [Pt(en)(dmit)] | 3.2 ± 0.4 | 4.1 ± 0.5 | 7.8 ± 0.9 | 8.9 ± 1.0 | [Fictionalized Data for Illustration] |

dach = diaminocyclohexane; tu = thiourea; en = ethylenediamine; dmit = 1,3-dithiole-2-thione-4,5-dithiolate

Experimental Protocols

Protocol 1: Synthesis of cis-[Pt(CF3-pymS)2]

This protocol is adapted from the synthesis of related platinum(II) pyrimidine-2-thiolate complexes.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

4-(Trifluoromethyl)pyrimidine-2-thiol (CF3-pymSH)

-

Sodium bicarbonate (NaHCO3)

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Diethyl ether

-

Methanol

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-(Trifluoromethyl)pyrimidine-2-thiol (2.0 mmol) and sodium bicarbonate (2.0 mmol) in a mixture of 20 mL of water and 20 mL of methanol.

-

Stir the solution at room temperature for 30 minutes to ensure complete deprotonation of the thiol.

-

In a separate flask, dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in 20 mL of deionized water.

-

Slowly add the aqueous solution of K2[PtCl4] dropwise to the ligand solution with vigorous stirring.

-

A yellow precipitate is expected to form upon addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.

-

Collect the precipitate by vacuum filtration and wash it sequentially with water (3 x 20 mL), methanol (2 x 10 mL), and diethyl ether (2 x 10 mL).

-

Dry the resulting solid under vacuum to yield the cis-[Pt(CF3-pymS)2] complex.

-

Characterize the product using standard analytical techniques (FT-IR, ¹H NMR, ¹⁹F NMR, ¹⁹⁵Pt NMR, and elemental analysis).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized platinum complexes against cancer cell lines.

Materials:

-

Synthesized platinum complex

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Equipment:

-

Cell culture incubator (37 °C, 5% CO2)

-

Laminar flow hood

-

Inverted microscope

-

Centrifuge

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the platinum complex in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the complex in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the platinum complex. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for cis-[Pt(CF₃-pymS)₂].

Proposed Mechanism of Action

Caption: Proposed mechanism of action for the platinum complex.

References

Application of 4-(Trifluoromethyl)pyrimidine-2-thiol in Medicinal Chemistry

Abstract:

This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)pyrimidine-2-thiol in medicinal chemistry. The trifluoromethyl group imparts unique properties to the pyrimidine scaffold, making it a valuable building block for the development of novel therapeutic agents. This report covers its synthesis, potential applications as an anticancer agent through the inhibition of key signaling pathways, and detailed experimental procedures for its synthesis and biological evaluation. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the pyrimidine-2-thiol scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Trifluoromethyl)pyrimidine-2-thiol is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, particularly in oncology.

Derivatives of 4-(Trifluoromethyl)pyrimidine-2-thiol have shown promise as inhibitors of key enzymes and receptors involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can disrupt downstream cellular processes, including proliferation, survival, and angiogenesis, ultimately leading to apoptotic cell death in cancer cells.

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

A common and effective method for the synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol is the cyclocondensation of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with thiourea.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Reflux apparatus

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add thiourea (1.0 equivalent) followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

-

Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Further purify the crude 4-(Trifluoromethyl)pyrimidine-2-thiol by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Application Notes and Protocols for S-Alkylation of 4-(Trifluoromethyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol, a key reaction in the synthesis of various biologically active compounds. The S-alkylation of pyrimidine-2-thiols is a fundamental transformation that allows for the introduction of diverse substituents at the sulfur atom, enabling the exploration of structure-activity relationships in drug discovery. The protocols described herein are based on established methods for the alkylation of analogous 2-thiopyrimidines and related heterocyclic thiols. This document includes a general reaction scheme, a summary of reaction conditions with typical yields, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active molecules, including antiviral and anticancer agents. The 2-thio-substituted pyrimidine scaffold, in particular, serves as a versatile intermediate for the synthesis of novel derivatives. The S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol is a crucial step in modifying this core structure. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates. This application note outlines reliable and adaptable protocols for this synthetic transformation.

General Reaction Scheme

The S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol proceeds via a nucleophilic substitution reaction where the thiol or its conjugate base (thiolate) attacks an alkylating agent.

Figure 1: General reaction for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol. R represents an alkyl, benzyl, or other suitable organic group, and X is a leaving group, typically a halide (Cl, Br, I).

Data Presentation: Summary of S-Alkylation Conditions

The following table summarizes common conditions for the S-alkylation of pyrimidine-2-thiols and related compounds, providing a starting point for the optimization of the reaction with 4-(trifluoromethyl)pyrimidine-2-thiol. Yields are representative of this class of reactions.

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 2 - 4 | 85 - 95 |

| Ethyl Bromide | NaH | THF | 0 to Room Temp | 3 - 6 | 80 - 90 |

| Benzyl Chloride | KOH | Methanol | Reflux | 2 - 5 | 88 - 98 |

| Propargyl Bromide | Cs₂CO₃ | Acetonitrile | 50 | 4 - 8 | 75 - 85 |

| 2-Bromoacetophenone | Et₃N | Dichloromethane | Room Temp | 6 - 12 | 70 - 85 |

Experimental Protocols

This section provides a detailed, generalized protocol for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol.

Protocol 1: S-Alkylation using Potassium Carbonate in DMF

Materials:

-

4-(Trifluoromethyl)pyrimidine-2-thiol

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-(trifluoromethyl)pyrimidine-2-thiol (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

-

Slowly add the alkylating agent (1.1 - 1.2 eq) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired S-alkylated product.

Protocol 2: S-Alkylation using Sodium Hydride in THF

Materials:

-

4-(Trifluoromethyl)pyrimidine-2-thiol

-

Alkyl halide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium hydride (NaH) (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C using an ice bath.

-

In a separate flask, dissolve 4-(trifluoromethyl)pyrimidine-2-thiol (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the thiol to the NaH suspension at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and slowly add the alkylating agent (1.1 eq).

-

Allow the reaction to proceed at room temperature and monitor by TLC.

-

After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Caption: Experimental workflow for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol.

Caption: Simplified reaction mechanism for base-mediated S-alkylation.

Application Notes and Protocols for 4-(Trifluoromethyl)pyrimidine-2-thiol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyrimidine-2-thiol is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. The presence of the trifluoromethyl (-CF3) group significantly enhances the biological activity of the resulting compounds by increasing their metabolic stability, lipophilicity, and binding affinity to target enzymes. This document provides detailed application notes and experimental protocols for the use of 4-(trifluoromethyl)pyrimidine-2-thiol in the development of fungicides, herbicides, and insecticides. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and their efficacy can be fine-tuned through structural modifications.[1][2][3]

Key Applications in Agrochemicals

Derivatives synthesized from 4-(trifluoromethyl)pyrimidine-2-thiol have shown promise in several areas of crop protection:

-

Fungicides: The thiol group at the 2-position serves as an excellent handle for introducing various pharmacophores through S-alkylation, leading to potent antifungal agents. These thioether derivatives can effectively combat a range of phytopathogenic fungi.[4]

-

Herbicides: The pyrimidine scaffold is a core component of many commercial herbicides.[5][6] Modification of the 2-position of the 4-(trifluoromethyl)pyrimidine ring can lead to the discovery of new herbicidal compounds with novel modes of action.

-

Insecticides: The trifluoromethyl-pyrimidine moiety is a key feature in several modern insecticides.[1][7] Synthesizing derivatives from 4-(trifluoromethyl)pyrimidine-2-thiol can yield compounds with significant insecticidal activity against various agricultural pests.

Data Presentation

Table 1: Antifungal Activity of 4-(Trifluoromethyl)pyrimidine-2-thioether Derivatives

The following table summarizes the in-vitro antifungal activity of a series of synthesized 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety against various plant pathogens.[4]

| Compound ID | R-Group | Target Fungi | Inhibition Rate (%) at 50 µg/mL |

| 4 | -H | Cucumber Botrytis cinerea | 75.86 |

| 5b | 4-Fluorobenzyl | Cucumber Botrytis cinerea | 77.78 |

| 5f | 2,4-Dichlorobenzyl | Cucumber Botrytis cinerea | 71.97 |

| 5h | 4-Chlorobenzyl | Cucumber Botrytis cinerea | 72.31 |

| 5m | 2-Nitrobenzyl | Cucumber Botrytis cinerea | 75.63 |

| 5n | 3-Nitrobenzyl | Cucumber Botrytis cinerea | 76.58 |

| 5o | 4-Nitrobenzyl | Cucumber Botrytis cinerea | 80.38 |

| 5r | 4-Methylbenzyl | Cucumber Botrytis cinerea | 73.57 |

Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives

This table presents the insecticidal activity of novel trifluoromethyl pyrimidine derivatives against common agricultural pests.[7]

| Compound ID | Target Insect | Concentration (µg/mL) | Mortality Rate (%) |

| 5o | Spodoptera frugiperda | 500 | 80.0 |

| 5t | Spodoptera frugiperda | 500 | 83.3 |

| 5w | Spodoptera frugiperda | 500 | 90.0 |

| 5w | Mythimna separata | 500 | 86.7 |

Experimental Protocols

Protocol 1: General Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thioethers

This protocol details the S-alkylation of a 4-(trifluoromethyl)pyrimidine-2-thiol derivative to generate a library of thioether compounds. This reaction is a cornerstone for creating diverse agrochemical candidates from the starting thiol.

Reaction Scheme:

Caption: General S-alkylation of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Materials:

-

4-(Trifluoromethyl)pyrimidine-2-thiol (1.0 eq)

-

Alkyl or benzyl halide (e.g., substituted benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(trifluoromethyl)pyrimidine-2-thiol in anhydrous DMF, add potassium carbonate in one portion.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Add the corresponding alkyl or benzyl halide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 4-(trifluoromethyl)pyrimidine-2-thioether derivative.

Protocol 2: In-vitro Antifungal Bioassay (Mycelial Growth Rate Method)

This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds against various phytopathogenic fungi.[4]

Caption: Workflow for in-vitro antifungal bioassay.

Materials:

-

Synthesized 4-(trifluoromethyl)pyrimidine-2-thioether derivatives

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA) medium

-

Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare stock solutions of the test compounds by dissolving them in DMSO to a concentration of 10 mg/mL.

-

Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

-